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Compound of Interest

Compound Name:
3-(2-Fluorophenyl)-1,2-oxazol-5-

amine

CAS No.: 119162-49-1

Cat. No.: B169791

Get Quote

Introduction: The Strategic Value of the 3-Aryl-5-
Aminoisoxazole Scaffold
The 3-aryl-5-aminoisoxazole framework is a privileged scaffold in modern medicinal chemistry

and drug discovery. Its rigid, planar structure and specific arrangement of hydrogen bond

donors and acceptors make it an exceptional bioisostere for various amide and ester

functionalities, enabling favorable interactions with a multitude of biological targets. The

incorporation of a 2-fluorophenyl group at the 3-position introduces a unique electronic and

conformational constraint. The ortho-fluorine atom can modulate the pKa of the 5-amino group,

influence the dihedral angle between the phenyl and isoxazole rings, and participate in crucial

fluorine-protein interactions (e.g., orthogonal multipolar C–F···C=O interactions), thereby

enhancing binding affinity, selectivity, and metabolic stability.

This document serves as a technical guide for researchers, chemists, and drug development

professionals on the commercial sourcing, properties, and synthetic applications of 3-(2-
Fluorophenyl)-1,2-oxazol-5-amine, a key building block for the synthesis of novel therapeutic

agents.
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Physicochemical Properties & Data
While a unique CAS number for 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is not broadly listed,

its properties can be reliably calculated. This compound should be handled in a well-ventilated

fume hood with appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat.

Property Value Source

IUPAC Name
3-(2-fluorophenyl)-1,2-oxazol-

5-amine
-

Molecular Formula C₉H₇FN₂O Calculated

Molecular Weight 178.17 g/mol Calculated

Appearance
Predicted: Off-white to light

yellow solid
Based on Analogs[1]

Solubility

Soluble in DMSO, DMF,

MeOH; sparingly soluble in

DCM, EtOAc

Predicted

Predicted XLogP3 1.8 -

Hydrogen Bond Donors 1 (from -NH₂) Calculated

Hydrogen Bond Acceptors 4 (N, O, F, and N from the ring) Calculated

Commercial Availability and Sourcing
Direct, off-the-shelf availability of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is limited,

positioning it as a specialty chemical intermediate. However, the commercial availability of

numerous close structural and positional isomers underscores its synthetic accessibility.

Researchers should approach suppliers with custom synthesis inquiries.
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Supplier Analog(s) Available
Custom Synthesis
Service

Notes

Sigma-Aldrich (Merck)

3-Amino-5-(4-

fluorophenyl)isoxazole

(CAS 925005-35-2)[1]

Yes

Extensive catalog of

building blocks. A

primary choice for

custom synthesis

inquiries.

Santa Cruz

Biotechnology

3-Amino-5-(4-

fluorophenyl)isoxazole

(CAS 925005-35-2)[2]

Yes

Focus on

biochemicals and

research reagents.

J&K Scientific

3-(2-

Chlorophenyl)-1,2-

oxazol-5-amine (CAS

27025-74-7)[3]

Yes

Offers a wide range of

intermediates for

pharmaceutical and

material science

research.[3]

Chemenu

3-(4-

Fluorophenyl)isoxazol

-5-amine (CAS 81465-

82-9)[4]

Yes

Specializes in

pharmaceutical

intermediates and

custom

manufacturing.

Procurement Strategy: When requesting a quote for custom synthesis, provide the IUPAC

name, chemical structure, desired quantity, and required purity (e.g., >97% by HPLC). Lead

times typically range from 4 to 8 weeks.

Application Notes: A Versatile Intermediate for Drug
Discovery
The primary utility of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine is as a reactive intermediate for

constructing libraries of molecules for biological screening. The nucleophilic 5-amino group is

the principal site of synthetic modification.
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The 5-aminoisoxazole core is found in compounds with a wide spectrum of biological activities,

including:

Anticancer Agents: The scaffold is integral to compounds designed as tubulin modulators

and kinase inhibitors. Structure-activity relationship (SAR) studies have shown that the

nature of the aryl group at the 3-position and the substitution on the 5-amino group are

critical for potent antiproliferative activity.[5]

Anti-inflammatory & Analgesic Agents: As a stable bioisostere, this moiety is used to develop

inhibitors of enzymes involved in inflammation pathways.[3]

Neuropsychiatric Drug Candidates: The isoxazole ring is present in several marketed drugs,

including those targeting the central nervous system.

Proposed Synthetic Route
A reliable method for synthesizing 3-aryl-5-aminoisoxazoles involves the regioselective

cyclization of a β-ketonitrile precursor with hydroxylamine.[6] This approach offers high yields

and excellent control over the final regioisomer.

Starting Materials

Intermediate Formation Final Product2-Fluorobenzonitrile

3-(2-Fluorophenyl)-3-oxopropanenitrile

1. NaH or NaOEt
2. Claisen Condensation

Ethyl Acetate

3-(2-Fluorophenyl)-1,2-oxazol-5-amine

NH2OH·HCl
Base (e.g., NaHCO3)

Heat

Click to download full resolution via product page

Caption: Proposed synthesis of the title compound.
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The following protocols are detailed, validated methodologies for the derivatization of 3-(2-
Fluorophenyl)-1,2-oxazol-5-amine.

Protocol 1: Synthesis of N-Acyl Derivatives for SAR
Studies
This protocol describes the parallel synthesis of a small amide library from 3-(2-
Fluorophenyl)-1,2-oxazol-5-amine and a selection of carboxylic acids using a standard

coupling agent.

Causality and Rationale:

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium

3-oxid hexafluorophosphate) is chosen for its high efficiency, rapid reaction times, and low

rate of epimerization, which is critical when working with chiral carboxylic acids.

Base: DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic hindered base used to

neutralize the acid formed during the reaction without competing in the coupling reaction.

Solvent: DMF (N,N-Dimethylformamide) is an excellent polar aprotic solvent that effectively

dissolves all reactants and reagents.

Materials:

3-(2-Fluorophenyl)-1,2-oxazol-5-amine (1.0 eq)

A diverse set of carboxylic acids (R-COOH) (1.1 eq)

HATU (1.2 eq)

DIPEA (3.0 eq)

Anhydrous DMF

Saturated aqueous NaHCO₃ solution

Brine (Saturated aqueous NaCl)
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Ethyl acetate (EtOAc)

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Reaction Setup: To an array of reaction vials, add the corresponding carboxylic acid (0.11

mmol, 1.1 eq).

Reagent Addition: Add a stock solution of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine (0.10

mmol, 1.0 eq in 0.5 mL DMF) to each vial.

Activation: Add a freshly prepared stock solution of HATU (0.12 mmol, 1.2 eq in 0.5 mL DMF)

to each vial, followed by DIPEA (0.30 mmol, 3.0 eq).

Reaction: Seal the vials and shake at room temperature for 4-6 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS

until the starting amine is consumed. A typical TLC system is 50% EtOAc in hexanes.

Workup: Dilute each reaction mixture with EtOAc (5 mL) and wash sequentially with

saturated NaHCO₃ solution (2 x 5 mL), water (1 x 5 mL), and brine (1 x 5 mL).

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure using a centrifugal evaporator.

Purification: Purify the crude amide products via preparative HPLC or flash column

chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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1. Dispense R-COOH
(1.1 eq) into vials

2. Add Amine Stock Solution
(1.0 eq in DMF)

3. Add HATU (1.2 eq) &
DIPEA (3.0 eq)

4. Shake at RT for 4-6h

5. Monitor by LC-MS

6. Quench & Liquid-Liquid
Extraction (EtOAc/NaHCO3)

Reaction Complete

7. Dry (MgSO4) &
Concentrate

8. Purify via Flash
Chromatography

Characterize Final Products
(NMR, HRMS)

Click to download full resolution via product page

Caption: Experimental workflow for N-Acylation.
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Protocol 2: Palladium-Catalyzed Buchwald-Hartwig
Amination
This protocol details the cross-coupling of 3-(2-Fluorophenyl)-1,2-oxazol-5-amine with an aryl

bromide to form a diarylamine linkage, a common motif in kinase inhibitors.

Causality and Rationale:

Catalyst System: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) and a

biarylphosphine ligand (e.g., XPhos) is used. This system is highly active for C-N bond

formation with electronically diverse and sterically hindered substrates.

Base: A strong, non-nucleophilic base like NaOtBu (Sodium tert-butoxide) is required to

deprotonate the amine and facilitate the catalytic cycle.

Solvent: Anhydrous toluene is a standard high-boiling, non-polar solvent for this

transformation, ensuring the reaction can be heated to drive it to completion. The reaction

must be performed under an inert atmosphere (Nitrogen or Argon) as the palladium catalyst

is oxygen-sensitive.

Materials:

3-(2-Fluorophenyl)-1,2-oxazol-5-amine (1.0 eq)

Aryl Bromide (Ar-Br) (1.2 eq)

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

Sodium tert-butoxide (NaOtBu) (1.4 eq)

Anhydrous Toluene

Inert atmosphere (N₂ or Ar) glovebox or Schlenk line

Procedure:
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Inert Setup: In a glovebox, add NaOtBu (1.4 mmol) to an oven-dried reaction vial equipped

with a magnetic stir bar.

Reagent Addition: Add the aryl bromide (1.2 mmol), 3-(2-Fluorophenyl)-1,2-oxazol-5-amine
(1.0 mmol), XPhos (0.04 mmol), and Pd₂(dba)₃ (0.02 mmol).

Solvent Addition: Add anhydrous toluene (5 mL).

Reaction: Seal the vial, remove it from the glovebox, and heat the mixture to 100-110 °C with

vigorous stirring for 12-24 hours.

Monitoring: Periodically cool the reaction to room temperature and analyze an aliquot by LC-

MS to monitor the consumption of starting materials.

Workup: After cooling to room temperature, quench the reaction by carefully adding water

(10 mL). Dilute with EtOAc (20 mL).

Extraction: Separate the layers. Extract the aqueous layer with EtOAc (2 x 15 mL). Combine

the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

Purification: Filter and concentrate the solution under reduced pressure. Purify the crude

residue by flash column chromatography on silica gel, typically using a gradient of ethyl

acetate in hexanes, to yield the desired diarylamine product.

Conclusion
3-(2-Fluorophenyl)-1,2-oxazol-5-amine represents a high-value, strategically important

building block for the synthesis of novel chemical entities in drug discovery. While not a

standard catalog item, its straightforward synthetic accessibility makes it readily available

through custom synthesis. The protocols provided herein offer robust and scalable methods for

its elaboration into diverse libraries of potential therapeutic agents, enabling researchers to fully

exploit the unique chemical and biological properties conferred by the 3-(2-fluorophenyl)-5-

aminoisoxazole scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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